tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate
Description
Chemical Structure and Properties
The compound tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate (CAS: 2377663-52-8) is a carbamate derivative with a molecular formula of C₁₅H₂₅N₃O₃ and a molar mass of 295.38 g/mol . Its structure features:
- A tert-butyl carbamate group (–NHCO₂C(CH₃)₃) linked to an ethyl chain.
- A 1H-imidazole ring substituted at the 2-position with a tetrahydro-2H-pyran-4-yl group.
This compound is notable for its heterocyclic architecture, combining imidazole (a five-membered aromatic ring with two nitrogen atoms) and tetrahydropyran (a six-membered oxygen-containing ring), both of which are common in bioactive molecules. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[2-[2-(oxan-4-yl)imidazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(19)17-7-9-18-8-6-16-13(18)12-4-10-20-11-5-12/h6,8,12H,4-5,7,9-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFBVCWHKVZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CN=C1C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the tetrahydropyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C15H25N3O3
- CAS Number : 2377663-52-8
- Molar Mass : 295.38 g/mol
Drug Development
tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate serves as a precursor in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases. It is notably relevant in the synthesis of anticoagulants, such as Edoxaban, which is used to prevent blood clots in patients with atrial fibrillation .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance activity against certain bacterial strains, making it a candidate for further development into therapeutic agents .
Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that exhibit improved mechanical properties and chemical resistance. Its structure allows for incorporation into polymer matrices, enhancing their performance in various applications ranging from coatings to biomedical devices .
Nanotechnology
In nanotechnology, this compound can be used as a stabilizing agent for nanoparticles. Its ability to form stable dispersions aids in the development of nanomaterials with specific functionalities, such as drug delivery systems or sensors .
Case Study 1: Synthesis of Edoxaban
A significant application of this compound is its role in synthesizing Edoxaban. The synthesis process involves several steps where this compound acts as a key intermediate, showcasing its importance in pharmaceutical manufacturing .
Case Study 2: Antimicrobial Efficacy
In a study published by Shigematsu Bio, derivatives of this compound demonstrated promising antimicrobial activity against various pathogens. The research highlighted modifications that could enhance efficacy, suggesting potential pathways for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity and function .
Comparison with Similar Compounds
Functional Group Variations
- Imidazole vs. Benzimidazole/Pyridine: The target compound’s imidazole ring contrasts with the benzimidazole in tert-butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate and the pyridine in tert-butyl (4-aminopyridin-2-yl)carbamate.
- Tetrahydropyran vs. Simple Alkyl Chains: The tetrahydropyran moiety in the target compound and tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate introduces conformational rigidity and improved metabolic stability compared to linear alkyl chains .
Table 2: Reactivity and Functionalization Potential
Key Differences in Reactivity
- The target compound’s imidazole ring may participate in metal-coordination or π-π stacking, unlike pyridine- or pyrimidine-based analogues.
Biological Activity
Tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: with a molar mass of 295.38 g/mol. Its structure features a tert-butyl group, an imidazole ring, and a tetrahydropyran moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H25N3O3 |
| Molar Mass | 295.38 g/mol |
| CAS Number | 2377663-52-8 |
Synthesis
The synthesis of this compound typically involves the reaction of imidazole derivatives with carbamate precursors under controlled conditions to achieve high yields. Various methods have been explored to optimize the reaction conditions, including temperature, solvent choice, and reaction time.
Antimicrobial Activity
Research has shown that compounds with imidazole cores often exhibit antimicrobial properties. In vitro studies have indicated that this compound demonstrates significant antibacterial activity against various strains, comparable to standard antibiotics.
Anticancer Properties
Molecular docking studies suggest that this compound may interact effectively with cancer-related targets. In particular, it has been evaluated for its potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have indicated that related imidazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting a promising pathway for further development.
Study 1: Antimicrobial Efficacy
A study conducted by Raghavendra et al. evaluated several imidazole derivatives for their antimicrobial activity. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) similar to that of ciprofloxacin against Gram-positive and Gram-negative bacteria .
Study 2: Anticancer Activity
In another study focused on anticancer properties, the compound was tested against various cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to key biological targets involved in cancer and microbial resistance. The findings suggest strong interactions with active sites of proteins such as DNA gyrase and dihydrofolate reductase, which are critical in bacterial survival and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate?
- Methodology : A multi-step synthesis is typically employed. Key steps include:
- Boc-protection : Reacting an amine precursor (e.g., 4-(aminomethyl)tetrahydro-2H-pyran-4-amine) with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) at -78°C under inert atmosphere to introduce the tert-butyl carbamate group .
- Coupling reactions : Halogenated pyrimidine intermediates (e.g., 2,4-dichloro-5-iodopyrimidine) are coupled with Boc-protected amines using Pd(PPh₃)₂Cl₂ and CuI as catalysts in THF or DMAc solvents. NaHCO₃ is often used to maintain basic conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is standard for isolating intermediates .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Key techniques :
- Mass spectrometry (ESI+) for molecular weight confirmation (e.g., m/z 469 [M+H]⁺ in intermediate stages) .
- ¹H/¹³C NMR to verify imidazole, pyran, and carbamate moieties. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while imidazole protons resonate between 7.0–8.5 ppm .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and hydrogen-bonding interactions in solid-state structures .
Q. How should this compound be stored to ensure stability?
- Storage guidelines :
- Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the carbamate group .
- Avoid exposure to strong acids/bases, oxidizing agents, and moisture. Incompatible with TBAF (tetrabutylammonium fluoride), which can cleave the Boc group .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during the synthesis of intermediates involving tetrahydro-2H-pyran-4-yl groups?
- Strategies :
- Use chiral catalysts (e.g., Pd complexes with phosphine ligands) to enforce stereochemical outcomes during coupling reactions .
- Optimize reaction temperature and solvent polarity. For example, low temperatures (-78°C) in DCM favor selective Boc protection of primary amines over secondary sites .
- Monitor reaction progress via TLC or HPLC to isolate enantiomerically pure fractions during column chromatography .
Q. What mechanistic insights explain the reactivity of tert-butyl carbamate derivatives in cross-coupling reactions?
- Reactivity profile :
- The Boc group acts as a steric shield, directing electrophilic substitution to less hindered positions (e.g., para to the carbamate in aromatic systems) .
- In Sonogashira-type couplings (e.g., with 3,3-diethoxyprop-1-yne), the Pd catalyst facilitates oxidative addition to iodopyrimidines, while CuI accelerates alkyne activation .
- Side reactions (e.g., dehalogenation) are mitigated by using DIEA (N,N-diisopropylethylamine) as a base to scavenge HCl byproducts .
Q. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties in biological studies?
- Functional role :
- The Boc group enhances solubility in organic solvents, facilitating penetration through lipid membranes in in vitro assays .
- It serves as a temporary protective group, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) to regenerate free amines for further functionalization .
- Stability in physiological pH ranges (6–8) makes it suitable for prodrug designs, where controlled release of the active amine is required .
Q. What computational methods are used to predict the conformational flexibility of the tetrahydro-2H-pyran-4-yl moiety?
- Approaches :
- DFT calculations (e.g., B3LYP/6-31G*) to model chair and boat conformations of the pyran ring and assess energy barriers for interconversion .
- Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) to study hydrogen-bonding interactions with imidazole nitrogen atoms .
Methodological Notes
- Contradictions in evidence : While some sources (e.g., ) emphasize Pd-catalyzed couplings, others (e.g., ) highlight stereoselective syntheses without transition metals. Researchers should validate protocols against target molecular complexity.
- Critical parameters : Reaction yields (e.g., 50–70% in Step 6 of ) depend on rigorous exclusion of moisture and oxygen. Use Schlenk lines or gloveboxes for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
